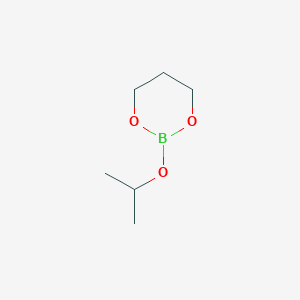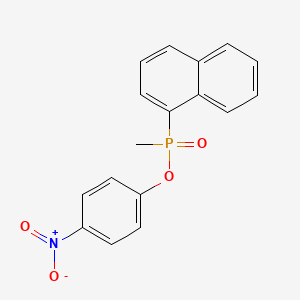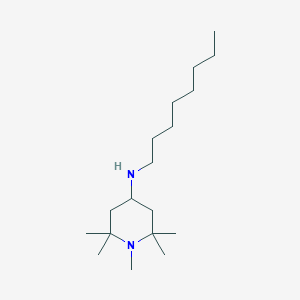
1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of five methyl groups and an octyl chain attached to the nitrogen atom, making it highly branched and sterically hindered.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with an octyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: New alkyl or aryl substituted piperidine derivatives.
Applications De Recherche Scientifique
1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar steric hindrance but lacking the octyl group.
2,2,6,6-Tetramethylpiperidine: Another related compound with fewer methyl groups, resulting in different steric and electronic properties.
Uniqueness
1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine is unique due to its highly branched structure and the presence of the long octyl chain. This combination of features imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
90075-87-9 |
|---|---|
Formule moléculaire |
C18H38N2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
1,2,2,6,6-pentamethyl-N-octylpiperidin-4-amine |
InChI |
InChI=1S/C18H38N2/c1-7-8-9-10-11-12-13-19-16-14-17(2,3)20(6)18(4,5)15-16/h16,19H,7-15H2,1-6H3 |
Clé InChI |
YHRKUPVJULZTKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1CC(N(C(C1)(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


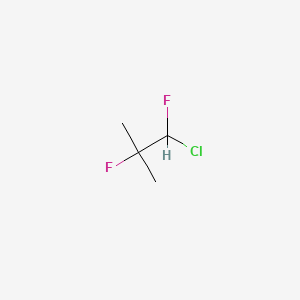

![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
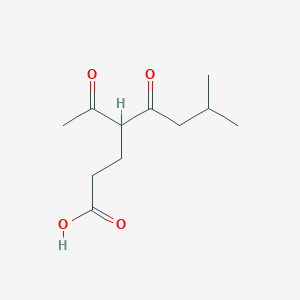
![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
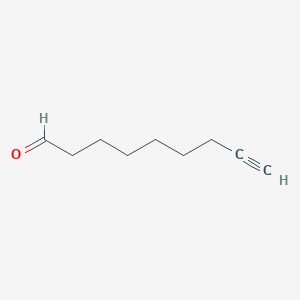
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
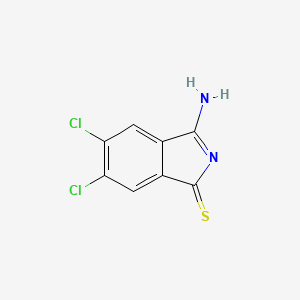
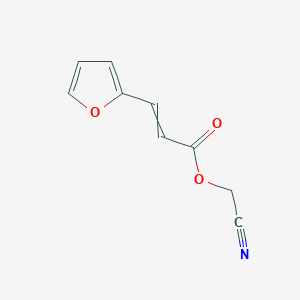
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
